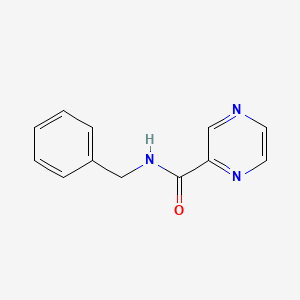

N-benzylpyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(11-9-13-6-7-14-11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEYIUAAVRLLIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzylpyrazine 2 Carboxamide and Its Derivatives

Established Synthetic Routes for N-Benzylpyrazine-2-carboxamide Core Structure

The formation of the amide bond between a pyrazinecarboxylic acid derivative and a benzylamine (B48309) is the cornerstone of synthesizing the this compound core. Several established methods are utilized, each with specific advantages in terms of efficiency, scalability, and substrate scope.

Aminolysis, the reaction of an amine with a carboxylic acid or its derivative, is a fundamental approach to forming the this compound linkage. This can be achieved directly from the carboxylic acid, though activation is often required, or more commonly from esters.

Recent advancements have demonstrated the use of enzymatic catalysis for this transformation. In a continuous-flow system, Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the aminolysis of pyrazine (B50134) esters with various amines, including benzylamines. researchgate.net This biocatalytic method offers a greener alternative to traditional chemical synthesis, with one study achieving a maximum yield of 91.6% in tert-amyl alcohol solvent at 45 °C in just 20 minutes. researchgate.netresearchgate.net Another approach involves activating the pyrazinecarboxylic acid with reagents like N,N-dimethylformamide (DMF) or 4-dimethylaminopyridine (B28879) (DMAP) in a suitable solvent such as tetrahydrofuran (B95107) (THF). researchgate.net

A highly effective and widely used method for synthesizing N-benzylpyrazine-2-carboxamides is the coupling of a pyrazinecarboxylic acid chloride with a substituted benzylamine. researchgate.netmdpi.comnih.govuitm.edu.my This method typically involves a two-step process. First, the corresponding pyrazinecarboxylic acid is converted to its more reactive acyl chloride. A common reagent for this chlorination is thionyl chloride (SOCl₂), often with a catalytic amount of DMF. researchgate.netsemanticscholar.org

The resulting pyrazinecarboxylic acid chloride is then reacted with an appropriate unsubstituted or ring-substituted benzylamine in a condensation reaction. mdpi.comsemanticscholar.org These reactions generally proceed under mild conditions and provide good to excellent yields, often ranging from 59% to 91%. mdpi.comsemanticscholar.org This route's robustness allows for the synthesis of a wide array of derivatives by varying the substituents on both the pyrazine ring and the benzylamine. mdpi.comnih.gov For instance, a series of twelve different amides were synthesized by condensing chlorides of 5-chloropyrazine-2-carboxylic acid, 6-chloropyrazine-2-carboxylic acid, and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid with various benzylamines. mdpi.comsemanticscholar.org

To enhance reaction efficiency, microwave-assisted synthesis has emerged as a valuable tool for preparing this compound and its derivatives. sciforum.netnih.gov This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. sciforum.net

Microwave irradiation has been successfully applied to the coupling reaction of methyl pyrazinecarboxylates with ring-substituted benzylamines. sciforum.net In one protocol, N-substituted 3-aminopyrazine-2-carboxamides were prepared via a microwave-assisted aminodehalogenation reaction, which was chosen for its efficiency. sciforum.net Another study employed a CEM Discover microwave reactor for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, setting the conditions to 130 °C and 90 W for 40 minutes. nih.gov This methodology has proven effective for preparing series of pyrazinamide (B1679903) analogues for biological screening. sciforum.netsciforum.net

Derivatization Strategies on the Pyrazine Moiety

Functionalization of the pyrazine ring is a key strategy for modulating the physicochemical and biological properties of this compound. This is typically achieved through halogenation followed by nucleophilic substitution reactions.

Halogenated N-benzylpyrazine-2-carboxamides are crucial intermediates for further derivatization and are often synthesized from pre-halogenated starting materials. The synthesis commonly starts with a halogen-substituted pyrazinecarboxylic acid, such as 3-chloro-, 5-chloro-, or 6-chloropyrazine-2-carboxylic acid. mdpi.commdpi.comrsc.orgrsc.org These precursors are converted to their respective acid chlorides and subsequently coupled with benzylamines to yield N-benzyl-chloropyrazine-2-carboxamides. mdpi.commdpi.com

For example, substituted N-benzyl-3-chloropyrazine-2-carboxamides have been prepared as positional isomers of the corresponding 5-chloro and 6-chloro derivatives. mdpi.com In some instances, the reaction conditions for aminolysis of the acyl chloride can lead to a simultaneous substitution of the pyrazine-bound chlorine atom with the benzylamino moiety, resulting in di-substituted products like N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. mdpi.comresearchgate.net

The synthesis of 5-chloro-N-benzylpyrazine-2-carboxamide from 5-hydroxypyrazine-2-carboxylic acid illustrates a typical procedure. The starting material is treated with thionyl chloride, which simultaneously forms the acyl chloride and substitutes the hydroxyl group with chlorine, a reaction catalyzed by DMF. semanticscholar.org

Table 1: Examples of Synthesized N-Benzyl-chloropyrazine-2-carboxamides

| Compound Name | Starting Pyrazine Acid | Yield | Melting Point (°C) | Reference |

| N-Benzyl-5-chloropyrazine-2-carboxamide | 5-Chloropyrazine-2-carboxylic acid | 81% | 101.9–103.1 | semanticscholar.org |

| 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | 3-Chloropyrazine-2-carboxylic acid | 46% | 101.7–102.8 | mdpi.com |

| 3-Chloro-N-(2,4-dichlorobenzyl)pyrazine-2-carboxamide | 3-Chloropyrazine-2-carboxylic acid | 58% | 99.5–100.4 | mdpi.com |

The halogen atoms on the pyrazine ring of this compound derivatives serve as excellent leaving groups for nucleophilic aromatic substitution, allowing for the introduction of various alkylamino groups. This derivatization is a common strategy to explore structure-activity relationships. researchgate.net

Target compounds are typically prepared by reacting chloro-derivatives of this compound with a range of non-aromatic amines (alkylamines). researchgate.net Studies have systematically investigated substitutions at the C(3), C(5), and C(6) positions. rsc.orgrsc.org For instance, series of 5-alkylamino- and 6-alkylamino-N-benzylpyrazine-2-carboxamides were synthesized from their respective 5-chloro and 6-chloro precursors by nucleophilic substitution with n-alkylamines, ranging from butylamine (B146782) to octylamine. rsc.orgresearchgate.net

It has been observed that the position of the alkylamino chain significantly influences the properties of the resulting compounds. rsc.orgrsc.org While substitutions at the C(5) and C(6) positions have yielded biologically active compounds, derivatives with substitution at the C(3) position were found to be completely inactive in some studies. rsc.orgrsc.orgrsc.org The activity of the 5- and 6-alkylamino isomers often depends on the length of the alkyl chain. rsc.org

Table 2: Alkylamino Substitution Reactions on Chloro-N-benzylpyrazine-2-carboxamides

| Precursor | Amine | Position of Substitution | Resulting Compound Series | Reference |

| N-Benzyl-6-chloropyrazine-2-carboxamide | n-Alkylamines (butyl- to octylamine) | C(6) | 6-Alkylamino-N-benzylpyrazine-2-carboxamides | rsc.orgrsc.org |

| N-Benzyl-5-chloropyrazine-2-carboxamide | n-Alkylamines (butyl- to octylamine) | C(5) | 5-Alkylamino-N-benzylpyrazine-2-carboxamides | rsc.orgrsc.org |

| N-Benzyl-3-chloropyrazine-2-carboxamide | n-Alkylamines (butyl- to octylamine) | C(3) | 3-Alkylamino-N-benzylpyrazine-2-carboxamides | rsc.orgrsc.org |

Introduction of Alkyl and tert-Butyl Substituents

The incorporation of alkyl and tert-butyl groups onto the pyrazine core of this compound has been a strategy to modulate the lipophilicity and steric profile of the molecule. These substituents can significantly influence the biological activity of the resulting derivatives.

One common synthetic approach involves the use of appropriately substituted pyrazine-2-carboxylic acids as starting materials. For instance, 5-tert-butyl-6-chloropyrazine-2-carboxylic acid has been utilized in the synthesis of this compound derivatives. mdpi.com The synthesis proceeds via the aminolysis of the corresponding acid chloride with benzylamines. mdpi.com This method allows for the direct incorporation of the tert-butyl group at the C-5 position of the pyrazine ring.

The introduction of alkylamino groups at various positions on the pyrazine ring has also been explored. Starting from chloro-substituted N-benzylpyrazine-2-carboxamides, nucleophilic substitution with n-alkylamines (ranging from butylamine to octylamine) has been successfully employed to generate series of 5-alkylamino- and 6-alkylamino-N-benzylpyrazine-2-carboxamides. rsc.orgrsc.org Microwave-assisted synthesis has been shown to accelerate these substitution reactions. rsc.org However, the substitution of a chlorine atom at the 3-position with alkylamines was reported to be disadvantageous, leading to inactive compounds. rsc.org

The following table summarizes representative compounds with alkyl and tert-butyl substituents and their reported biological activities.

| Compound Name | Pyrazine Ring Substituents | Benzyl (B1604629) Moiety Substituents | Reference |

| 5-tert-Butyl-6-chloro-N-benzylpyrazine-2-carboxamide | 5-tert-butyl, 6-chloro | Unsubstituted | mdpi.com |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro | 4-methoxy | mdpi.comnih.gov |

| 5-tert-Butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro | 4-chloro | mdpi.com |

| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro | 3-trifluoromethyl | mdpi.com |

| 6-Alkylamino-N-benzylpyrazine-2-carboxamides | 6-alkylamino | Unsubstituted | rsc.orgrsc.org |

| 5-Alkylamino-N-benzylpyrazine-2-carboxamides | 5-alkylamino | Unsubstituted | rsc.orgrsc.org |

Formation of 3-(Benzylamino)pyrazine-2-carboxamide (B14487085) Analogues

The synthesis of 3-(benzylamino)pyrazine-2-carboxamide analogues represents a significant area of investigation. These compounds, where a benzylamino group is directly attached to the C-3 position of the pyrazine ring, have been prepared through several synthetic routes.

A primary method involves the aminodehalogenation of a 3-chloropyrazine-2-carboxamide (B1267238) precursor. nih.govmdpi.com In this reaction, 3-chloropyrazine-2-carboxamide is treated with various ring-substituted benzylamines to yield the desired 3-(benzylamino)pyrazine-2-carboxamides. nih.govmdpi.com This approach has been utilized to create a library of compounds with diverse substituents on the benzylamino moiety. nih.gov

Interestingly, the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides has been observed as a side product during the synthesis of substituted N-benzyl-3-chloropyrazine-2-carboxamides. mdpi.comnih.govresearchgate.net This "double substitution," where the chlorine at the 3-position is replaced by a benzylamino group during the aminolysis of the acyl chloride, can be promoted by modifying the reaction conditions to become the primary pathway. mdpi.comnih.govresearchgate.net

Microwave-assisted synthesis has also been effectively employed for the coupling of 3-chloropyrazine-2-carboxamide with ring-substituted benzylamines, offering advantages in terms of reaction time and yield. sciforum.net

The table below showcases some of the synthesized 3-(benzylamino)pyrazine-2-carboxamide analogues.

| Compound Name | Pyrazine Ring Substituents | Benzylamino Moiety Substituents | Reference |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | 3-[(4-methylbenzyl)amino] | 4-methyl | nih.govmdpi.com |

| N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 3-((2-methylbenzyl)amino) | 2-methyl (on both benzyl groups) | mdpi.comnih.govresearchgate.net |

| N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 3-((3,4-dichlorobenzyl)amino) | 3,4-dichloro (on both benzyl groups) | mdpi.comnih.govresearchgate.net |

| 3-((4-(Trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide | 3-((4-(trifluoromethyl)benzyl)amino) | 4-trifluoromethyl | sciforum.net |

| 3-(3,4-Dichlorobenzylamino)-pyrazine-2-carboxamide | 3-(3,4-dichlorobenzylamino) | 3,4-dichloro | sciforum.net |

Derivatization Strategies on the Benzyl Moiety

Ring-Substituted Benzylamine Coupling Reactions

A widely used strategy for the derivatization of this compound involves the coupling of substituted pyrazine-2-carboxylic acid chlorides with a variety of ring-substituted benzylamines. mdpi.comnih.gov This modular approach allows for the systematic investigation of the impact of different substituents on the benzyl ring.

The general synthetic scheme involves the condensation of a pyrazine-2-carbonyl chloride with a substituted benzylamine under mild conditions. mdpi.com This method has been used to prepare series of N-benzylpyrazine-2-carboxamides with substituents at various positions of the benzyl ring. For example, derivatives with chloro, methoxy (B1213986), and trifluoromethyl groups on the benzyl moiety have been synthesized from their corresponding substituted benzylamines. mdpi.com

Microwave-assisted coupling reactions have also been reported for the synthesis of N-benzylpyrazine-2-carboxamides from methyl pyrazinecarboxylates and ring-substituted benzylamines. sciforum.net This technique provides an efficient alternative to traditional heating methods.

Introduction of Thiophen-3-yl Substituents

The incorporation of heteroaromatic rings, such as thiophene (B33073), into the this compound scaffold has been explored to expand the chemical space of these derivatives. While the direct synthesis of N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide is not extensively detailed in the provided context, related structures have been synthesized.

For instance, the synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide involves a multi-step process where the thiophene ring is introduced at the 3-position of the pyrazine core. Another related compound, N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)pyrazine-2-carboxamide, has also been synthesized, indicating the feasibility of incorporating thiophene moieties. evitachem.com These syntheses often involve condensation and cyclization reactions to build the heterocyclic systems. evitachem.com

Influence of Electron-Donating and Electron-Withdrawing Substituents

The electronic nature of the substituents on the benzyl moiety plays a crucial role in the chemical properties and biological activities of this compound derivatives. Both electron-donating and electron-withdrawing groups have been systematically introduced to study their effects.

Electron-Donating Groups: The presence of electron-donating groups, such as methyl (CH₃) and methoxy (OCH₃), on the benzyl ring has been found to be advantageous for certain biological activities. mdpi.comnih.gov For example, in a series of 3-benzylamino-N-benzylpyrazine-2-carboxamides, derivatives with 2-CH₃ and 4-CH₃ substitutions on the benzyl rings showed notable antimycobacterial activity. mdpi.com

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like halogens (e.g., Cl) and trifluoromethyl (CF₃) have also been extensively studied. mdpi.commdpi.comscispace.com Dichloro-substituted derivatives, such as N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, have demonstrated significant antimycobacterial efficacy. mdpi.comnih.gov The position of the substituent is also critical; for instance, a trifluoromethyl group in the meta position of the benzyl ring has been incorporated into active compounds. mdpi.com The electronic effects of these substituents can influence factors such as the molecule's interaction with biological targets and its metabolic stability. nih.gov

The following table provides examples of compounds with electron-donating and electron-withdrawing substituents on the benzyl moiety.

| Compound Name | Substituent Type | Benzyl Moiety Substituent(s) | Reference |

| N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Electron-Donating | 2-Methyl | mdpi.comnih.govresearchgate.net |

| 3-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | Electron-Donating | 4-Methyl | mdpi.com |

| 6-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Electron-Donating | 4-Methoxy | mdpi.com |

| 3-Chloro-N-(2,4-dichlorobenzyl)pyrazine-2-carboxamide | Electron-Withdrawing | 2,4-Dichloro | mdpi.com |

| 3-Chloro-N-(3-(trifluoromethyl)benzyl)pyrazine-2-carboxamide | Electron-Withdrawing | 3-Trifluoromethyl | mdpi.com |

| 5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Electron-Withdrawing | 3-Trifluoromethyl | mdpi.comnih.gov |

Stereochemical Considerations in Synthesis and Derivatization

While much of the research on this compound focuses on the synthesis of racemic mixtures or achiral molecules, some studies have touched upon stereochemical aspects. The introduction of stereocenters can arise from the use of chiral starting materials or during certain reaction steps.

For example, in the synthesis of perhydropyrrolo[1,2-a]pyrazine derivatives, which share a similar structural core, the Ugi five-center four-component reaction using chiral amino acids as starting materials leads to the formation of products with defined stereochemistry. mdpi.com Although not directly involving this compound, this highlights a potential route to stereochemically pure compounds in related systems.

In some instances, a loss of stereoselectivity has been observed, influenced by factors such as the steric bulk of the reactants. mdpi.com The separation of enantiomers from a racemic mixture using chiral chromatography has also been reported for related heterocyclic compounds, indicating a method to obtain stereochemically pure isomers. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically relevant molecules, including this compound and its derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and efficient synthetic routes. Key green chemistry strategies employed in the synthesis of these compounds include the use of alternative energy sources like microwave irradiation and ultrasound, the application of biocatalysts, and the utilization of greener solvents.

One prominent green approach is the use of microwave-assisted synthesis . The microwave-assisted coupling reaction of methyl esters of substituted pyrazinecarboxylic acids with ring-substituted benzylamines has been successfully employed to produce a series of substituted N-benzylpyrazine-2-carboxamides. sciforum.net This method often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. sciforum.netnih.gov For instance, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides has been achieved using microwave irradiation at 130°C for 40 minutes. nih.gov Similarly, other derivatives have been prepared in pressurized vials using a focused field microwave reactor. dntb.gov.uamdpi.com

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Research has demonstrated the use of enzymes for the amidation of pyrazine esters to produce pyrazinamide derivatives. Specifically, Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, has been used to catalyze the synthesis of this compound from pyrazine-2-carboxylate (B1225951) and benzylamine. rsc.org This enzymatic method can be conducted in a greener solvent such as tert-amyl alcohol at a mild temperature of 45°C, achieving a high yield. rsc.org The use of biocatalysts not only avoids harsh reaction conditions but also often results in high selectivity and reduced by-product formation.

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of pyrazinamide derivatives often employ solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.net Green chemistry approaches have focused on finding less hazardous alternatives. As mentioned, tert-amyl alcohol has been identified as a greener solvent for the biocatalytic synthesis of pyrazinamide derivatives. researchgate.netrsc.org

The following table summarizes various green chemistry approaches used in the synthesis of this compound and its derivatives, highlighting the reaction conditions and outcomes.

Interactive Data Table: Green Synthesis Methods for this compound and Derivatives

| Method | Catalyst/Conditions | Reactants | Product | Solvent | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | 130°C, 90W | 3-Aminopyrazine-2-carboxylic acid methyl ester, Substituted benzylamine | N-Substituted 3-aminopyrazine-2-carboxamide | Methanol | 40 min | - | nih.gov |

| Microwave-Assisted | - | Methyl-pyrazinecarboxylate, Ring-substituted benzylamines | Substituted N-benzylpyrazine-2-carboxamides | - | - | - | sciforum.net |

| Ultrasound-Assisted | 40 kHz, 120W, 60°C | Pyrazinamide, Isoniazid (B1672263) | Pyrazinamide-isoniazid hybrid | - | 1 h | 70 | scielo.org.counal.edu.co |

| Biocatalysis | Lipozyme® TL IM, 45°C | Pyrazine-2-carboxylate, Benzylamine | This compound | tert-Amyl alcohol | 20 min | 91.6 | rsc.org |

Structure Activity Relationship Sar Studies of N Benzylpyrazine 2 Carboxamide Analogues

Fundamental Contributions of the Pyrazine-2-carboxamide Core to Biological Activity

The pyrazine-2-carboxamide structure is the essential pharmacophore responsible for the antimycobacterial effects observed in this class of compounds. It is analogous to nicotinamide (B372718) and serves as the foundational skeleton for pyrazinamide (B1679903). nih.gov PZA itself is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme under acidic conditions. nih.gov This mechanism highlights the critical role of the pyrazine (B50134) ring and the carboxamide side chain. The nitrogen atoms in the pyrazine ring are electron-withdrawing, which influences the molecule's electronic properties and its ability to interact with biological targets. nih.gov The carboxamide group is also crucial, as its hydrolysis is the key activation step for PZA. nih.gov In the broader class of N-benzylpyrazine-2-carboxamide analogues, this core unit is retained and considered indispensable for activity, with various substitutions on both the pyrazine and benzyl (B1604629) rings being explored to modulate potency and spectrum. nih.govmdpi.com

Impact of Substituent Position and Nature on the Pyrazine Ring

Modifications to the pyrazine ring have proven to be a fruitful strategy for enhancing the antimycobacterial activity of this compound analogues. The position and chemical nature of the substituents dramatically alter the compound's efficacy.

The introduction of alkylamino groups to the pyrazine ring has been systematically studied. Research shows that both the length of the alkyl chain and its point of attachment (position) on the ring are critical determinants of antimycobacterial potency.

Positional Importance : The location of the substituent is paramount. Studies comparing 3-, 5-, and 6-substituted derivatives found that placing an alkylamino group at the C-3 position was disadvantageous, leading to completely inactive compounds. rsc.org In contrast, substitutions at the C-5 and C-6 positions yielded compounds with significant activity against Mycobacterium tuberculosis. rsc.org

Chain Length : For active isomers (substituted at C-5 or C-6), the length of the n-alkylamino chain (ranging from butylamino to octylamino) influences activity. rsc.org In a series of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides, it was observed that for a comparable level of lipophilicity, a longer alkyl chain in the 3-(alkylamino) substituent was more favorable for antimycobacterial activity. nih.gov For instance, comparing two compounds with seven carbons in their aliphatic chains, the one with a longer C6H13 chain at the 3-position was twice as active as the one with a C5H11 chain at the same position and a slightly longer N-alkyl group on the carboxamide. nih.gov

| Compound | Substitution at Position 3 | Substitution at Position 2 | MIC (μg/mL) vs M. tuberculosis |

|---|---|---|---|

| 14 | -NH-C6H13 | -CONHCH3 | 25 |

| 21 | -NH-C5H11 | -CONHC2H5 | 50 |

Halogenation of the pyrazine ring is a key strategy in modifying the activity of these analogues. Chlorine has been the most extensively studied halogen.

5-chloro and 6-chloro Substitutions : Chlorine atoms at the C-5 and C-6 positions have been shown to be significant for high antimycobacterial activity. nih.gov Specifically, 6-chloro derivatives with certain substitutions on the phenyl ring showed potent activity, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against M. tuberculosis. mdpi.commdpi.com 5-chloro derivatives also demonstrated substantial activity, with MICs often around 12.5 µg/mL. mdpi.com The inhibitor of fatty acid synthase I (FAS I), 5-chloropyrazinamide, has served as a template for many of these designs. mdpi.comresearchgate.net

3-chloro Substitution : In stark contrast to the 5- and 6-chloro analogues, moving the chlorine atom to the C-3 position resulted in a significant decrease or complete loss of antimycobacterial activity against M. tuberculosis H37Rv. mdpi.com This underscores the critical importance of the substituent's position on the pyrazine core for biological function.

The incorporation of bulky alkyl groups, particularly a tert-butyl group, has been identified as a favorable modification.

5-tert-Butyl Group : A tert-butyl group at the C-5 position of the pyrazine ring is a recurring feature in many of the most active compounds. nih.govnih.gov This substituent often appears in combination with a 6-chloro group. nih.gov

Combined Substitutions : The combination of a 5-tert-butyl group and a 6-chloro substituent on the pyrazine ring has proven to be particularly effective. nih.gov The compound 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, for example, exhibited one of the highest activities against M. tuberculosis (MIC = 6.25 µg/mL) and was also effective against other mycobacterial strains that are typically not susceptible to PZA. nih.govmdpi.com

| Pyrazine Ring Substituents | Benzyl Ring Substituent | Compound Name | MIC (μg/mL) vs M. tuberculosis H37Rv |

|---|---|---|---|

| 6-Cl | 4-OCH3 | 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 |

| 5-tert-Butyl, 6-Cl | 3-CF3 | 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 6.25 |

| 5-tert-Butyl, 6-Cl | 4-OCH3 | 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 |

| 5-Cl | 3-CF3 | 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | 25 |

| 3-Cl | 4-OCH3 | 3-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 25 |

Significance of Substituent Patterns on the Benzyl Moiety

While modifications to the pyrazine ring are crucial, the substituents on the benzyl portion of the molecule also play a significant role in modulating biological activity.

Systematic variation of substituents on the phenyl ring of the benzyl moiety has revealed that both electron-donating and electron-withdrawing groups can enhance antimycobacterial activity, often depending on the substitution pattern on the pyrazine ring.

Favorable Substituents : Studies have shown that a 4-methoxy group (an electron-donating group) and a 3-trifluoromethyl group (an electron-withdrawing group) on the benzyl ring are particularly suitable, especially when the pyrazine ring is disubstituted. nih.gov For instance, 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide showed high activity. nih.gov

Halogen Substitutions : Halogen atoms on the phenyl ring are also important. In a series of 5-chloropyrazine derivatives, compounds with 4-chloro, 4-bromo, or 2,4-dichloro substitutions on the phenyl ring displayed good antimycobacterial activity (MIC = 12.5 µg/mL). mdpi.com For the 6-chloro series, a 4-chloro substituent was also associated with high activity (MIC = 6.25–12.5 µg/mL). mdpi.com

Alkyl Substitutions : Simple alkyl groups on the phenyl ring have also been investigated. In a series of 3-benzylamino-N-benzylpyrazine-2-carboxamides, a derivative with a 2-methyl substitution on both benzyl rings was one of the most effective compounds against M. tuberculosis (MIC = 12.5 µg/mL). mdpi.com

The interplay between the substituents on the pyrazine core and the benzyl moiety is complex. The most potent compounds often feature an optimal combination of substitutions on both rings, such as the 5-tert-butyl-6-chloro substitution on the pyrazine ring paired with a 4-methoxybenzyl or 3-trifluoromethylbenzyl group. nih.gov

Effects of Multi-Substituted Benzyl Groups

The exploration of multi-substituted benzyl groups in this compound analogues has revealed specific patterns that influence their biological activity, particularly their antimycobacterial efficacy. Research indicates that the presence and position of multiple substituents on the phenyl ring can significantly modulate the compound's potency.

For instance, dichlorinated derivatives have been a focus of investigation. Studies on 5-chloropyrazine-2-carboxamides bearing an N-benzylamino moiety have shown that compounds with a 2,4-dichloro substitution on the phenyl ring exhibit notable antimycobacterial activity, with a minimum inhibitory concentration (MIC) of 12.5 μg·mL⁻¹ mdpi.com. Similarly, the compound N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide was identified as one of the most effective agents against Mycobacterium tuberculosis H37Rv, registering an MIC value of 12.5 μg·mL⁻¹ mdpi.comnih.gov. This suggests that a 3,4-disubstitution pattern on the benzyl ring is favorable for activity.

The data underscores that specific multi-substitution patterns, such as dichlorination at the 3 and 4 positions of the benzyl ring, are advantageous for the antimycobacterial profile of this compound derivatives.

Contribution of the Methylene (B1212753) Moiety in the Connecting Bridge

A key structural feature of N-benzylpyrazine-2-carboxamides is the methylene (-CH₂-) group that acts as a bridge between the pyrazine-2-carboxamide core and the phenyl ring. The influence of this methylene linker has been a specific focus of structure-activity relationship (SAR) studies, often by comparing this class of compounds to their N-phenylpyrazine-2-carboxamide analogues, which lack the methylene bridge nih.govsciforum.net.

The primary role of the methylene moiety is to introduce conformational flexibility to the molecule. This flexibility can affect how the molecule binds to its biological target. However, studies directly comparing the antimycobacterial activity of N-benzyl and N-phenyl analogues suggest that the presence of this linker can be detrimental to potency.

Physicochemical Properties and their Impact on Biological Activity

Relationship between Molecular Lipophilicity and Antimycobacterial Activity

The relationship between lipophilicity, a critical physicochemical parameter, and the antimycobacterial activity of this compound derivatives is complex and not always linear. Lipophilicity influences a drug's ability to cross the complex, lipid-rich cell wall of mycobacteria.

In studies of substituted N-benzylpyrazine-2-carboxamides, no clear, direct correlation has been established between lipophilicity (often measured as log k) and antimycobacterial activity nih.gov. For example, the most lipophilic compound in one series, 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide (log k = 1.3638), was one of the most active against M. tuberculosis (MIC = 6.25 µg/mL). However, another compound, 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, which had the lowest lipophilicity in the series (log k = 0.1838), demonstrated the exact same level of activity (MIC = 6.25 µg/mL) nih.gov. This indicates that while a certain degree of lipophilicity is necessary, it is not the sole determinant of antimycobacterial potency.

Similarly, in the related series of N-phenyl-5-chloropyrazine-2-carboxamides, lipophilicity did not correlate with antimycobacterial activity nih.gov. Highly lipophilic compounds in that series, particularly those with multiple halogen substituents, were often inactive or weakly active due to poor solubility in the testing medium nih.gov. This suggests an optimal range of lipophilicity is required for activity, where the compound is lipid-soluble enough to penetrate the mycobacterial cell wall but also sufficiently water-soluble to be bioavailable in the assay medium.

| Compound | Substituents | Lipophilicity (log k) | MIC vs. M. tuberculosis (µg/mL) |

|---|---|---|---|

| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Pyrazine: 5-t-Bu, 6-Cl; Benzyl: 3-CF₃ | 1.3638 | 6.25 |

| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Pyrazine: 6-Cl; Benzyl: 4-OCH₃ | 0.1838 | 6.25 |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Pyrazine: 5-t-Bu, 6-Cl; Benzyl: 4-OCH₃ | N/A | 6.25 |

Correlation between Lipophilicity and Photosynthesis-Inhibiting Activity

In contrast to the complex relationship with antimycobacterial activity, the correlation between lipophilicity and the photosynthesis-inhibiting activity of N-benzylpyrazine-2-carboxamides is much clearer. These compounds have been shown to inhibit photosynthetic electron transport (PET) in plant chloroplasts, a mechanism often associated with herbicidal activity.

Studies have demonstrated a distinct linear relationship between the lipophilicity of these compounds and their ability to inhibit photosynthesis nih.govsciforum.net. The photosynthesis-inhibiting activity, expressed as log(1/IC₅₀), shows a linear increase with rising lipophilicity (expressed as log k) nih.govsciforum.net. This suggests that the ability of these molecules to partition into the lipid-rich thylakoid membranes of chloroplasts, where the photosynthetic machinery resides, is a key factor driving their inhibitory effect.

The most potent inhibitors of photosynthesis within this class of compounds tend to have log k values around 1.2 nih.gov. For example, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide (IC₅₀ = 7.4 µmol/L) and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide (IC₅₀ = 13.4 µmol/L) were among the most active photosynthesis inhibitors in a studied series nih.govnih.gov. This strong positive correlation underscores the importance of lipophilicity for this specific biological activity, where partitioning into a lipid environment is paramount for reaching the target site.

| Compound | Lipophilicity (log k) | Photosynthesis Inhibition IC₅₀ (µmol/L) |

|---|---|---|

| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | N/A | 7.4 |

| 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | N/A | 13.4 |

Comparative SAR with Related Pyrazine Derivatives (e.g., N-phenylpyrazine-2-carboxamides)

A comparative analysis of the structure-activity relationships of N-benzylpyrazine-2-carboxamides with the closely related N-phenylpyrazine-2-carboxamides provides valuable insights into the structural requirements for biological activity. The primary difference between these two series is the presence of a methylene (-CH₂-) linker in the N-benzyl analogues nih.govsciforum.net.

The development of N-benzylpyrazine-2-carboxamides was often guided by previous findings from the N-phenyl series, which served as a template for understanding the influence of various substituents on the aromatic rings nih.gov. However, the introduction of the methylene bridge has a profound impact on antimycobacterial potency. As discussed in section 3.3.3, the more rigid structure of N-phenylpyrazine-2-carboxamides is significantly more conducive to antimycobacterial activity than the flexible structure of the N-benzyl derivatives nih.gov. For instance, many N-phenyl-5-chloropyrazine-2-carboxamides exhibit MIC values against M. tuberculosis in the low micromolar range (1.56–6.25 µg/mL), whereas their N-benzyl counterparts are considerably less active (MIC 12.5–25 µg/mL) nih.gov. This suggests that the direct connection of the nitrogen atom to the phenyl ring is a critical feature for potent antimycobacterial action in this scaffold.

Conversely, when considering photosynthesis-inhibiting activity, both classes of compounds show a dependence on lipophilicity. However, direct comparisons of potency can vary. For example, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide (an N-phenyl derivative) showed high PET inhibition with an IC₅₀ of 43.0 µmol/L nih.gov. In the N-benzyl series, compounds like 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide exhibited even higher potency (IC₅₀ = 7.4 µmol/L) nih.gov. This indicates that for herbicidal activity, the increased flexibility and specific lipophilic profile conferred by the methylene bridge in the N-benzyl structure may be advantageous, unlike in the case of antimycobacterial activity where rigidity is favored.

Investigations into Biological Activities of N Benzylpyrazine 2 Carboxamide Derivatives Non Clinical Focus

Antimycobacterial Activity Studies

Derivatives of N-benzylpyrazine-2-carboxamide have been systematically evaluated for their ability to inhibit the growth of mycobacteria, a genus of bacteria that includes the causative agent of tuberculosis.

Numerous studies have synthesized and tested series of this compound derivatives against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv. In one study, a series of 3-substituted N-benzylpyrazine-2-carboxamides were prepared. mdpi.com From this series, the 3-chloro derivatives showed limited efficacy, with only 3-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide exhibiting significant activity, with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. mdpi.com However, a related series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, which were initially side products of the synthesis, proved to be more potent. mdpi.comnih.gov The most effective compounds in this latter series were N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, both demonstrating an MIC of 12.5 µg/mL against M. tuberculosis H37Rv. mdpi.comnih.gov

Another investigation into substituted N-benzylpyrazine-2-carboxamides found that compounds with a chlorine atom at the C(6) position and a tert-butyl group at the C(5) position of the pyrazine (B50134) ring were particularly effective. nih.gov The most active derivatives in this series against M. tuberculosis were 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide, and 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, all of which had MIC values of 6.25 µg/mL. nih.gov

Furthermore, a series of alkylamino derivatives of this compound also showed promising results. rsc.org The 6-chloro and 5-chloro derivatives displayed higher activity against M. tuberculosis H37Rv than the parent compounds, with the most active derivatives achieving MIC values in the range of 4.6–10 μM. rsc.org

| Compound Name | Derivative Series | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | 3-Benzylamino | 12.5 | mdpi.comnih.gov |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | 3-Benzylamino | 12.5 | mdpi.comnih.gov |

| 3-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 3-Chloro | 25 | mdpi.com |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 5-tert-Butyl-6-chloro | 6.25 | nih.govresearchgate.net |

| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6-Chloro | 6.25 | nih.gov |

| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 5-tert-Butyl-6-chloro | 6.25 | nih.gov |

The activity of these derivatives has also been assessed against various MOTTs. The series of 3-substituted N-benzylpyrazine-2-carboxamides were found to be inactive against M. kansasii and M. avium at the highest tested concentrations. mdpi.com However, some compounds from the N-benzyl-3-chloropyrazine-2-carboxamide series showed modest activity against the fast-growing M. smegmatis, with five compounds recording an MIC of 125 µg/mL. mdpi.com

In contrast, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated significant activity against the tested MOTTs, including M. kansasii and M. avium, which are typically not susceptible to the parent compound, pyrazinamide (B1679903). nih.gov This suggests that specific substitutions on the pyrazine and benzyl (B1604629) rings are crucial for broad-spectrum antimycobacterial activity. nih.gov

| Compound Name | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-benzyl-3-chloropyrazine-2-carboxamides (various) | M. smegmatis | 125 µg/mL | mdpi.com |

| 3-substituted N-benzylpyrazine-2-carboxamides (entire series) | M. kansasii | Inactive | mdpi.com |

| 3-substituted N-benzylpyrazine-2-carboxamides (entire series) | M. avium | Inactive | mdpi.com |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. kansasii | Active (MIC not specified) | nih.gov |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | M. avium | Active (MIC not specified) | nih.gov |

A critical area of investigation is the efficacy of new compounds against drug-resistant mycobacteria. Studies on alkylamino derivatives of this compound have shown that these compounds are not only active against the standard H37Rv strain but also against drug-resistant strains of M. tuberculosis. rsc.orgresearchgate.net The most active compounds, typically those with hexyl to octylamino substitutions, demonstrated activity comparable to the first-line anti-TB drug isoniazid (B1672263) against these resistant strains. researchgate.net

Antibacterial Activity Assessments

In addition to their antimycobacterial properties, this compound derivatives have been screened for broader antibacterial activity.

Certain series of these compounds have shown notable activity against Gram-positive bacteria. nih.gov In the series of 3-chloro-N-benzylpyrazine-2-carboxamides, interesting activity was observed against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and S. epidermidis. mdpi.comnih.gov The most active compound was 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, which had an MIC of 7.81 μM against S. aureus and 15.62 μM against S. epidermidis. mdpi.comnih.gov Another compound, with a 4-OCH3 substitution, was the most effective against MRSA, with an MIC of 62.5 μM. nih.gov

Alkylamino derivatives also exhibited activity against Gram-positive bacteria, including MRSA, with the best-performing compound having an MIC of 7.8 μM. researchgate.net Conversely, a separate study on a different series of twelve N-benzylpyrazine-2-carboxamides found that none of the compounds showed any activity against the tested bacterial strains. nih.gov This highlights the high degree of structural specificity required for antibacterial effects.

| Compound Name | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 | mdpi.comnih.gov |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 | mdpi.comnih.gov |

| 3a (R1,2 = 4-OCH3) | MRSA | 62.5 | nih.gov |

| Most active alkylamino derivative | MRSA | 7.8 | researchgate.net |

The activity of this compound derivatives against Gram-negative bacteria appears to be significantly more limited. Most studies report that the tested compounds were inactive against the Gram-negative strains evaluated. nih.govresearchgate.net For instance, the alkylamino derivatives were found to be completely unsusceptible to the Gram-negative strains tested. researchgate.net However, a specific study focusing on N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives found potent activity against extensively drug-resistant (XDR) Salmonella Typhi, a Gram-negative bacterium. mdpi.com One derivative, in particular, showed a strong antibacterial effect with an MIC of 6.25 mg/mL against this clinically important pathogen. mdpi.com This suggests that while most derivatives are inactive, specific structural modifications might confer activity against certain Gram-negative bacteria.

Antifungal Activity Evaluations

Derivatives of this compound have been the subject of in vitro antifungal activity screening against a variety of fungal strains. These studies have identified certain structural features that contribute to their efficacy, particularly against dermatophytes such as Trichophyton mentagrophytes.

Efficacy against Fungal Strains (e.g., Trichophyton mentagrophytes)

Research has demonstrated that specific substitutions on both the pyrazine and benzyl rings of the this compound scaffold can confer notable antifungal activity. For instance, a series of chlorinated N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their antifungal effects. Within this series, compounds with higher lipophilicity, particularly those with chlorine substitutions at the 3 and 4 positions of the benzene (B151609) ring, exhibited weak antifungal activity. One of the more active compounds identified was 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, which showed a Minimum Inhibitory Concentration (MIC) of 62.5 µmol/L against T. mentagrophytes mdpi.com.

Further studies on this compound derivatives have also highlighted the importance of specific substituents for antifungal potency. In one study, 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide and 6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide displayed moderate in vitro antifungal activity against T. mentagrophytes, with MIC values of 15.62 µmol/L and 62.5 µmol/L, respectively nih.gov. These findings underscore the potential of halogen and trifluoromethyl groups in enhancing the antifungal properties of this class of compounds.

Antifungal Activity of this compound Derivatives against Trichophyton mentagrophytes

| Compound | Minimum Inhibitory Concentration (MIC) (µmol/L) | Reference |

|---|---|---|

| 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 15.62 | nih.gov |

| 6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 62.5 | nih.gov |

| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 62.5 | mdpi.com |

| Fluconazole (B54011) (Standard) | 1.95 | nih.gov |

Photosynthesis-Inhibiting Activity

A significant area of investigation for this compound derivatives has been their ability to interfere with the process of photosynthesis in plants. These studies have primarily utilized isolated chloroplasts from Spinacia oleracea L. (spinach) to elucidate the mechanism and extent of this inhibition.

Inhibition of Photosynthetic Electron Transport in Plant Chloroplasts (e.g., Spinacia oleracea L.)

Several this compound derivatives have been identified as potent inhibitors of photosynthetic electron transport (PET). The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit PET by 50%.

In a study of substituted N-benzylpyrazine-2-carboxamides, 3-(3,4-dichlorobenzylamino)-pyrazine-2-carboxamide was found to be a highly active inhibitor of PET in spinach chloroplasts, with an IC50 value of 2.2 µmol/L sciforum.net. This level of activity is comparable to the commercial herbicide Diuron (DCMU), which has a reported IC50 of 1.9 µmol/L sciforum.net. Other derivatives, such as 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide, also demonstrated significant PET inhibition with IC50 values of 7.4 µmol/L and 13.4 µmol/L, respectively nih.gov. Another related compound, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, showed an even higher PET inhibition with an IC50 value of 43.0 µmol/L mdpi.com. The lipophilicity of these compounds appears to play a role in their inhibitory activity, with a general trend of increasing activity with increasing lipophilicity observed sciforum.net.

Photosynthetic Electron Transport (PET) Inhibition in Spinacia oleracea L. Chloroplasts by this compound Derivatives

| Compound | IC50 (µmol/L) | Reference |

|---|---|---|

| 3-(3,4-dichlorobenzylamino)-pyrazine-2-carboxamide | 2.2 | sciforum.net |

| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | 7.4 | nih.gov |

| 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | 13.4 | nih.gov |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 | mdpi.com |

| Diuron (DCMU) (Standard) | 1.9 | sciforum.net |

Identification as Photosystem II Inhibitors

The mechanism by which this compound derivatives inhibit photosynthetic electron transport has been pinpointed to Photosystem II (PS II) nih.govucanr.eduunl.eduumn.edu. These compounds act by binding to proteins within the PS II complex located in the thylakoid membranes of chloroplasts ucanr.eduunl.edu. This binding event disrupts the normal flow of electrons, thereby halting the fixation of carbon dioxide and the production of energy necessary for plant growth ucanr.eduunl.edu.

More detailed mechanistic studies have revealed that the site of inhibition within PS II can vary depending on the specific derivative. Some pyrazinamide derivatives have been found to interact with the D2 protein on the donor side of PS II nih.gov. Others appear to act on the acceptor side of PS II, in the electron transport chain between the primary electron donor P680 and the plastoquinone (B1678516) QB nih.gov. This targeted inhibition of PS II is a common mode of action for many commercial herbicides ucanr.eduumn.edu.

Elicitor Activity in Plant Cell Cultures

Beyond their inhibitory activities, certain this compound derivatives have been investigated for their ability to act as abiotic elicitors in plant cell cultures. Elicitors are compounds that can stimulate the production of secondary metabolites in plants, which often have valuable medicinal or industrial properties.

Induction of Flavonolignan Production (e.g., Taxifolin (B1681242), Silychristin (B192383) in Silybum marianum)

Substituted pyrazinecarboxamides have been shown to be effective elicitors of flavonolignan production in in vitro cultures of Silybum marianum (milk thistle). The primary flavonolignans of interest in this plant are silybin, silydianin (B192384), and silychristin, collectively known as silymarin (B1681676), as well as the precursor flavonoid, taxifolin.

One study demonstrated that N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide is a good elicitor for the production of taxifolin and silychristin in S. marianum cultures nih.gov. The application of this compound at a concentration of 3.292 × 10⁻⁴ mol/L led to a notable increase in the production of these compounds, with silychristin being the most abundant flavonolignan produced nih.gov.

Another investigation found that 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide was an effective elicitor of both flavonolignans and taxifolin nih.govnih.gov. In suspension cultures of S. marianum, a 24-hour application of this compound at a concentration of 1.159 × 10⁻³ mol/L induced the maximum content of silydianin (0.11%) nih.govnih.gov. In callus cultures, a 168-hour application at a concentration of 1.159 × 10⁻⁴ mol/L resulted in a maximum silymarin complex content of 0.08%, which included silydianin (0.03%), silychristin (0.01%), and isosilybin (B7881680) A (0.04%) nih.govnih.gov.

Furthermore, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide has also been identified as a potent elicitor. In callus cultures of S. marianum, this compound significantly increased the production of both flavonolignans and taxifolin. An increased production of silychristin was observed after only 6 hours of elicitation with this compound at a concentration of 2.95 × 10⁻⁴ mol/L, resulting in a silychristin content that was two times higher than the control sample.

Elicitor Activity of Pyrazinecarboxamide Derivatives in Silybum marianum Cultures

| Compound | Culture Type | Concentration (mol/L) | Duration | Effect | Reference |

|---|---|---|---|---|---|

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Suspension & Callus | 3.292 × 10⁻⁴ | 24-48 hours | Good elicitor of taxifolin and silychristin | nih.gov |

| 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide | Suspension | 1.159 × 10⁻³ | 24 hours | Maximum silydianin content (0.11%) | nih.govnih.gov |

| 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide | Callus | 1.159 × 10⁻⁴ | 168 hours | Maximum silymarin complex (0.08%) | nih.govnih.gov |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | Callus | 2.95 × 10⁻⁴ | 6 hours | 2-fold increase in silychristin |

Enhancement of Flavonoid Production (e.g., Rutin (B1680289) in Fagopyrum esculentum)

Investigations into the biological activities of this compound derivatives have revealed their potential as elicitors to enhance the production of valuable secondary metabolites in plants. One notable area of this non-clinical research has been the application of these compounds to in vitro cultures of common buckwheat (Fagopyrum esculentum) to stimulate the biosynthesis of flavonoids, particularly rutin. nih.govphcog.comnih.gov Fagopyrum esculentum is a well-known source of this bioactive flavonoid, which is recognized for its antioxidant properties. nih.govresearchgate.net

A specific derivative, 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide, has been the subject of studies to assess its efficacy in increasing rutin content in both callus and suspension cultures of Fagopyrum esculentum. nih.govphcog.comnih.gov The findings from these in vitro experiments indicate that this this compound derivative can significantly influence the production of rutin, although the effect is dependent on the type of culture, the concentration of the compound applied, and the duration of exposure.

In callus cultures of Fagopyrum esculentum, the application of 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide led to a marked increase in rutin production. nih.gov The most significant enhancement was observed at specific time points following the introduction of the elicitor. For instance, the highest concentration tested (3.3756 × 10⁻³ mol/L) resulted in the peak production of rutin at 24 hours and 168 hours after application. nih.govphcog.comnih.gov A lower concentration (3.3756 × 10⁻⁴ mol/L) also demonstrated a positive effect, with increased rutin levels detected at 24, 48, and 72 hours post-treatment. nih.govphcog.comnih.gov

Conversely, the response in suspension cultures was less pronounced. nih.gov While an increase in rutin content was observed, the magnitude of this enhancement was not as substantial as that seen in the callus cultures. The maximum production of rutin in suspension cultures was recorded 168 hours after treatment with a concentration of 3.3756 × 10⁻⁴ mol/L. nih.gov Higher concentrations in suspension cultures only slightly increased rutin content at 48 and 72 hours. nih.gov These findings suggest that 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide is a more effective elicitor for rutin production in the less differentiated callus cultures compared to the suspension cultures of Fagopyrum esculentum. nih.govphcog.comnih.gov

The research highlights the potential of using synthetic pyrazine carboxamide derivatives as a strategy to boost the yield of medicinally important flavonoids like rutin from plant in vitro systems. nih.govphcog.com

Detailed Research Findings on Rutin Production in Fagopyrum esculentum Callus Cultures

The following table summarizes the observed effects of different concentrations of 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide on rutin production in callus cultures of Fagopyrum esculentum at various time points.

| Concentration (mol/L) | Time (hours) | Effect on Rutin Production |

|---|---|---|

| 3.3756 × 10⁻³ | 24 | Highest production recorded (0.680 mg/g DW) |

| 3.3756 × 10⁻³ | 168 | Highest production recorded (1.280 mg/g DW) |

| 3.3756 × 10⁻⁴ | 24 | Increased rutin production |

| 3.3756 × 10⁻⁴ | 48 | Increased rutin production |

| 3.3756 × 10⁻⁴ | 72 | Increased rutin production |

| 3.3756 × 10⁻⁵ | 12 | Increased rutin production |

| 3.3756 × 10⁻⁵ | 24 | Increased rutin production |

Detailed Research Findings on Rutin Production in Fagopyrum esculentum Suspension Cultures

The data below illustrates the impact of 3-(3-((trifluoromethyl) benzyl) amino) pyrazine-2-carboxamide on rutin production in suspension cultures of Fagopyrum esculentum.

| Concentration (mol/L) | Time (hours) | Effect on Rutin Production |

|---|---|---|

| 3.3756 × 10⁻³ | 48 | Slightly increased rutin content (0.040 mg/g DW) |

| 3.3756 × 10⁻³ | 72 | Slightly increased rutin content (0.040 mg/g DW) |

| 3.3756 × 10⁻⁴ | 168 | Maximum rutin production detected |

| 3.3756 × 10⁻⁵ | Not specified | Did not significantly affect rutin production |

Mechanistic Insights and Molecular Interactions

Proposed Mechanisms of Action against Mycobacterial Targets

The primary mechanisms proposed for N-benzylpyrazine-2-carboxamide involve the inhibition of enzymes essential for the synthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall.

A significant proposed mechanism of action for this compound derivatives is the inhibition of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase (InhA). mdpi.com This enzyme is a vital component of the type-II fatty acid synthase (FAS-II) system, responsible for the elongation of fatty acid precursors required for mycolic acid biosynthesis. nih.gov InhA is also the primary target for the frontline anti-tuberculosis drug isoniazid (B1672263). nih.gov

Molecular docking studies suggest that various N-benzylpyrazine-2-carboxamides can act as direct inhibitors of InhA. nih.gov The proposed binding interaction involves the formation of a hydrogen bond network between the carbonyl oxygen of the compound's carboxamide moiety and the tyrosine residue at position 158 (Tyr158) within the enzyme's active site. An additional hydrogen bond is predicted with the 2'-OH of the ribose of the NAD+ cofactor. This interaction pattern is characteristic of many direct InhA inhibitors. nih.gov The antimycobacterial activity of several this compound derivatives against M. tuberculosis H37Rv has been documented, with some compounds showing significant efficacy. mdpi.comnih.gov

| Compound Name | Substituents | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |

|---|---|---|---|

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | R1, R2 = 2-CH₃ | 12.5 | mdpi.com |

| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | R1, R2 = 3,4-diCl | 12.5 | mdpi.com |

| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6-Cl, 4-OCH₃ | 6.25 | mdpi.com |

| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 5-tBu, 6-Cl, 3-CF₃ | 6.25 | mdpi.com |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 5-tBu, 6-Cl, 4-OCH₃ | 6.25 | mdpi.com |

Another potential target for this class of compounds is the type-I fatty acid synthase (FAS-I) of Mycobacterium tuberculosis. While the FAS-II system elongates fatty acids, the FAS-I system is responsible for their de novo synthesis. mdpi.com The parent compound, pyrazinamide (B1679903) (PZA), and its active metabolite, pyrazinoic acid (POA), have been shown to inhibit FAS-I. mdpi.comdrugbank.com Furthermore, PZA analogs such as 5-chloropyrazinamide have been confirmed as FAS-I inhibitors. mdpi.commdpi.com

Given that this compound is a derivative of PZA, it is plausible that it or its metabolites could also disrupt FAS-I function. This disruption would inhibit the synthesis of new fatty acids required for bacterial growth, replication, and the production of mycolic acids, ultimately interfering with cell membrane synthesis. mdpi.comdrugbank.com

While InhA and FAS-I are the most prominently discussed targets for pyrazinamide analogs, research into the active form of the parent compound, pyrazinoic acid (POA), suggests other potential mechanisms. One such target is the ribosomal protein S1 (RpsA), which is involved in a process called trans-translation that helps rescue stalled ribosomes. mdpi.comdrugbank.com Inhibition of RpsA by POA could explain the ability of pyrazinamide to eliminate dormant mycobacteria. drugbank.com Additionally, studies have identified the enzyme aspartate decarboxylase (PanD), a key component of the pantothenate (Vitamin B5) biosynthesis pathway, as a target of POA. researchgate.netnih.gov The accumulation of POA has also been suggested to disrupt membrane potential and interfere with cellular energy production, particularly in the acidic environments where persistent mycobacteria reside. mdpi.comdrugbank.com Although these mechanisms have not been directly confirmed for this compound, they represent potential areas of investigation for its antimycobacterial activity.

Enzyme Target Identification and Characterization

The characterization of how this compound and its derivatives bind to their enzyme targets is crucial for understanding their inhibitory action and for the rational design of more potent compounds.

Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors. For instance, the derivative N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide was successfully docked into several different conformations of the InhA enzyme. nih.gov The ability of the compound to fit within the binding site, even in sterically demanding forms, highlights its potential as an inhibitor. The selection of an appropriate enzyme conformation, particularly one with an open active site, was found to be critical for successful docking and prediction of binding interactions. mdpi.com These computational models demonstrate that this compound derivatives are capable of adopting poses and mimicking the interactions of known, potent InhA inhibitors. mdpi.comnih.gov

The stability of the enzyme-inhibitor complex is determined by a network of molecular interactions. For this compound derivatives targeting InhA, the primary stabilizing force identified through computational analysis is a hydrogen bond network. mdpi.comnih.gov This network is predicted to involve specific residues and cofactors within the enzyme's active site.

| Ligand Atom/Group | Interaction Type | Enzyme/Cofactor Atom/Residue | Reference |

|---|---|---|---|

| Carboxamide Carbonyl Oxygen | Hydrogen Bond | Tyr158 (Side Chain Hydroxyl) | nih.gov |

| Carboxamide Carbonyl Oxygen | Hydrogen Bond | NAD+ (2'-OH of Ribose) | nih.gov |

| Pyrazine (B50134) Ring | π-cation Interaction | Arg54 | semanticscholar.org |

| Pyrazine Ring Nitrogen | Hydrogen Bond (Acceptor) | Tyr90, Thr57 | semanticscholar.org |

Note: Interactions involving Arg54, Tyr90, and Thr57 were identified in docking studies of pyrazinamide analogs with a different mycobacterial protein but illustrate the types of interactions the pyrazine core can form. semanticscholar.org

These ligand-protein interactions, dominated by hydrogen bonds, anchor the inhibitor within the active site, preventing the natural substrate from binding and thereby halting the enzymatic process essential for mycobacterial survival. mdpi.comnih.gov

Cellular Uptake and Intracellular Fate in Microbial Systems

The cellular uptake and intracellular fate of this compound in microbial systems, particularly in mycobacteria, are understood primarily through the well-established mechanism of its structural analog, pyrazinamide (PZA). It is proposed that this compound, similar to PZA, enters the mycobacterial cell primarily through passive diffusion nih.gov. This process is facilitated by the lipophilic character of the mycobacterial cell wall, which allows for the transit of uncharged molecules across the membrane. Increased lipophilicity of this compound derivatives has been suggested to be beneficial for permeation of this highly lipophilic envelope researchgate.net.

Once inside the mycobacterial cell, this compound is thought to act as a prodrug. It is believed to be activated by a bacterial enzyme, analogous to the activation of PZA by the enzyme pyrazinamidase (PZase), which is a nicotinamidase. This enzyme converts PZA into its active form, pyrazinoic acid (POA) nih.govresearchgate.net. Following this model, it is hypothesized that this compound is similarly hydrolyzed to pyrazinoic acid and a benzylamine (B48309) moiety. The accumulation of the acidic pyrazinoic acid inside the mycobacterial cell is a key aspect of its antimycobacterial effect. Under the acidic conditions often found in the mycobacterial environment, the protonated form of POA (HPOA) is thought to re-enter the bacilli and accumulate due to an inefficient efflux pump, leading to intracellular acidification and disruption of cellular functions researchgate.net.

The intracellular accumulation of pyrazinoic acid is believed to lower the internal pH of the mycobacterial cell. This acidification can inhibit membrane transport and lead to a depletion of energy, ultimately resulting in cell death nih.gov. An alternative or complementary mechanism suggests that pyrazinoic acid may inhibit the fatty acid synthase-I (FAS-I) system in Mycobacterium tuberculosis. This inhibition would disrupt the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall nih.gov. Molecular docking studies have suggested that various N-benzylpyrazine-2-carboxamides could be potential inhibitors of mycobacterial enoyl-ACP-reductase (InhA), an essential enzyme in mycolic acid synthesis mdpi.com.

Information regarding the cellular uptake and intracellular fate of this compound in other microbial systems, such as fungi, is less defined. While some derivatives have shown antifungal activity, the specific mechanisms of uptake and action within fungal cells have not been extensively elucidated in the reviewed literature.

Selectivity in Biological Activity across Different Organism Classes

This compound and its derivatives have demonstrated a notable degree of selectivity in their biological activity, exhibiting potent effects against specific classes of microorganisms while being largely inactive against others. This selectivity is a crucial aspect of its potential as a therapeutic or research agent.

The most significant activity of this compound derivatives is observed against mycobacteria. A number of studies have reported significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains nih.govrsc.org. For instance, certain substituted N-benzylpyrazine-2-carboxamides have shown minimal inhibitory concentrations (MICs) against M. tuberculosis H37Rv that are comparable to the first-line anti-tuberculosis drug, pyrazinamide nih.gov. Some derivatives have also demonstrated activity against other mycobacterial species, such as Mycobacterium kansasii nih.gov.

In contrast to their potent antimycobacterial effects, N-benzylpyrazine-2-carboxamides have consistently shown a lack of activity against a range of other bacteria. Studies have reported that these compounds exhibited no activity against various tested bacterial strains, including both Gram-positive and Gram-negative bacteria nih.govnih.gov. This indicates a high degree of selectivity for mycobacteria over other bacterial species.

The antifungal activity of this compound derivatives appears to be more variable and generally less potent than their antimycobacterial effects. Some derivatives have shown moderate in vitro antifungal activity. For example, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide was found to have the highest antifungal activity against Trichophyton mentagrophytes, although this was still less potent than the standard antifungal drug fluconazole (B54011) nih.govnih.gov. However, many other derivatives have been found to be inactive against the fungal strains tested mdpi.comrsc.org.

Interestingly, some this compound derivatives have been found to inhibit photosynthetic electron transport in spinach chloroplasts, indicating a potential for herbicidal activity nih.govsciforum.net. This activity in a plant system further underscores the diverse and selective biological effects of this class of compounds. Some pyrazine conjugates have also been investigated for their antiviral properties, with some showing potency against SARS-CoV-2 nih.gov.

The table below summarizes the selective biological activity of various this compound derivatives across different organism classes.

| Compound Derivative | Organism Class | Specific Organism | Observed Activity | Reference |

|---|---|---|---|---|

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Mycobacteria | Mycobacterium tuberculosis | High (MIC = 6.25 µg/mL) | nih.gov |

| Various N-benzylpyrazine-2-carboxamides | Bacteria (Non-mycobacterial) | Various strains | None | nih.govnih.gov |

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | Fungi | Trichophyton mentagrophytes | Moderate (MIC = 15.62 µmol/L) | nih.govnih.gov |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Bacteria (Gram-positive) | Staphylococcus aureus | Moderate (MIC = 7.81 μM) | nih.gov |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Bacteria (Gram-positive) | Staphylococcus epidermidis | Moderate (MIC = 15.62 μM) | nih.gov |

| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | Plants | Spinach (Spinacia oleracea) chloroplasts | Photosynthesis inhibition (IC50 = 7.4 µmol/L) | nih.gov |

Computational and Theoretical Chemistry of N Benzylpyrazine 2 Carboxamide

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a receptor.

Molecular docking simulations have been employed to investigate the interactions of N-benzylpyrazine-2-carboxamide derivatives with various biological receptors. For instance, studies on 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide revealed its potential as a tyrosine kinase (TK) inhibitor. civilica.com Docking analysis showed that this compound interacts with TKs through both hydrogen bonds and hydrophobic interactions. civilica.com

In a study involving N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, docking simulations predicted its binding to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis. The simulations indicated that the compound was capable of forming hydrogen bond interactions, which are characteristic of many known inhibitors of this enzyme. nih.gov Similarly, docking of 3-amino-N-phenylpyrazine-2-carboxamide into the active sites of AXL receptor tyrosine kinase 1 (AXL1) and tyrosine kinase receptor A (TRKA) identified key interactions. civilica.com Hydrogen bonds were predicted between the compound and residues Pro672 and Met674 in AXL1, and with Met592 in TRKA. civilica.com

The binding energies, which indicate the affinity of the ligand for the receptor, have also been calculated. Lower binding energy values suggest a more stable ligand-receptor complex.

Table 1: Predicted Binding Energies of this compound Derivatives with Tyrosine Kinases

| Compound | Target Receptor | Binding Energy (kcal/mol) |

|---|---|---|

| 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide | AXL1 | -7.0 |

| 3-amino-N-phenylpyrazine-2-carboxamide | AXL1 | -6.3 |

| 3-amino-N-phenylpyrazine-2-carboxamide | TRKA | -6.8 |

Data sourced from molecular docking analysis. civilica.com

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. frontiersin.org For pyrazine-2-carboxamide derivatives, this technique can be used to identify potential biological targets by docking them against a panel of known receptors. For example, derivatives of this compound have been evaluated for their potential as antimycobacterial agents. nih.govrsc.orgnih.gov Molecular docking has been specifically used to explore their inhibitory potential against enzymes crucial for mycobacterial survival, such as enoyl-ACP-reductase. nih.gov This target-based screening helps in prioritizing compounds for further experimental testing and in understanding their mechanism of action at the molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including electronic structure, reactivity, and vibrational frequencies. ikm.org.mymdpi.comsemanticscholar.org

DFT calculations are used to determine various electronic properties and reactivity descriptors. mdpi.comsemanticscholar.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. semanticscholar.org A smaller energy gap suggests that the molecule is more reactive. semanticscholar.org

For related pyrazine (B50134) carboxamide structures, DFT calculations have been used to compute several quantum chemical parameters that describe their reactivity. mdpi.comsemanticscholar.orguantwerpen.be These parameters include ionization potential, electron affinity, chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). mdpi.comuantwerpen.bechemrxiv.org Analysis of the molecular electrostatic potential (MEP) map helps to identify the sites within the molecule that are prone to electrophilic and nucleophilic attacks. researchgate.netijsrst.com

Table 2: Representative Quantum Chemical Parameters for a Pyrazine Carboxamide Derivative

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.6213 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -6.1192 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 2.5021 |

| Ionization Potential (I) | -EHOMO | 8.6213 |

| Electron Affinity (A) | -ELUMO | 6.1192 |

| Hardness (η) | (I - A) / 2 | 1.2511 |

| Chemical Potential (µ) | - (I + A) / 2 | -7.3703 |

| Electrophilicity (ω) | µ² / 2η | 21.710 |

Values are for 3-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide (CMBAPC) as a representative example. uantwerpen.be

Natural Bond Orbital (NBO) analysis is another technique used to study hyper-conjugative interactions and charge delocalization within the molecule, providing insights into its stability. chemrxiv.orgresearchgate.net